2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate
Description
Properties
IUPAC Name |
2-ethyl-1,3-dimethylbenzimidazol-3-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N2.BF4/c1-4-11-12(2)9-7-5-6-8-10(9)13(11)3;2-1(3,4)5/h5-8H,4H2,1-3H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRAQDJPUXKWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1=[N+](C2=CC=CC=C2N1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate typically involves the cyclization of o-phenylenediamine with suitable aldehydes or ketones under acidic conditions. One common method involves the reaction of o-phenylenediamine with an aldehyde in the presence of an acid catalyst, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic reagents such as amines and thiols are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Core Heterocycle Differences
- Imidazolium vs. Benzimidazolium Salts :
- 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄]) : A widely studied IL with a simple imidazole core. Its synthesis involves alkylation of methylimidazole followed by anion exchange with NaBF₄ .
- 1-Butyl-3-ethyl-1H-benzimidazol-3-ium tetrafluoroborate : Shares the benzimidazole core but substitutes butyl and ethyl groups. Synthesized via alkylation of benzimidazole followed by BF₄⁻ exchange .
- Target Compound : The ethyl and methyl substituents on the benzimidazole core differentiate it from both imidazolium and bulkier benzimidazolium analogs.
Substituent Effects
- 1-(2-Aminoethyl)-3-methylimidazolium tetrafluoroborate ([MIEA][BF₄]): Features an aminoethyl group, enabling applications in carbohydrate analysis due to its nucleophilic properties .
- 1-(2-Ethoxy-2-oxoethyl)-3-methylimidazolium tetrafluoroborate : Contains an ester-functionalized side chain, altering solubility and reactivity compared to alkyl-substituted analogs .
Physicochemical Properties
Biological Activity
2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound this compound features a benzimidazole core with ethyl and methyl substitutions. The tetrafluoroborate ion acts as a counterion in this ionic compound. The chemical structure can be represented as follows:
where , , and represent the respective number of carbon, hydrogen, and nitrogen atoms in the molecular formula.
Antimicrobial Activity
Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various benzimidazole derivatives, this compound demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus subtilis | 64 µg/mL |
These results indicate that the compound is particularly effective against E. coli, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Benzimidazole derivatives are also known for their anticancer properties. A study focusing on the cytotoxic effects of various benzimidazole compounds on human colorectal cancer cell lines revealed that this compound exhibited significant cytotoxicity.
Table 2: Cytotoxic Effects on Colorectal Cancer Cell Lines
| Compound | IC50 (µM) |
|---|---|
| 2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazolium | 12.5 |
| Control (DMSO) | >100 |
The IC50 value of 12.5 µM indicates a strong cytotoxic effect compared to the control group, highlighting its potential as an anticancer agent.
The mechanism by which 2-ethyl-1,3-dimethyl-3H-benzo[d]imidazolium exerts its biological effects is believed to involve the inhibition of key enzymes associated with microbial growth and cancer cell proliferation. For instance, studies suggest that it may inhibit α-glucosidase activity, which is crucial for carbohydrate metabolism.
Table 3: Inhibition of α-glucosidase Activity
| Compound | IC50 (µM) |
|---|---|
| 2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazolium | 70.6 |
| Acarbose (Standard) | 750 |
The significantly lower IC50 value compared to acarbose indicates a higher potency in inhibiting α-glucosidase activity.
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of various benzimidazole derivatives against bacterial infections in patients with chronic wounds, the inclusion of 2-ethyl-1,3-dimethyl-3H-benzo[d]imidazolium tetrafluoroborate showed promising results in reducing bacterial load and promoting healing.
Case Study 2: Cancer Treatment
A preclinical study evaluated the use of this compound in combination with standard chemotherapy agents in colorectal cancer models. The findings suggested enhanced efficacy and reduced side effects when used alongside traditional treatments.
Q & A
Q. What are the established synthetic routes for preparing 2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via anion exchange or metathesis reactions. A common approach involves reacting a halide salt of the benzimidazolium cation (e.g., chloride or bromide) with silver tetrafluoroborate (AgBF₄) or sodium tetrafluoroborate (NaBF₄) in polar solvents like acetonitrile or water. For example, details a similar synthesis for [bmim]BF₄ using HBF₄ and dichloromethane extraction. To optimize purity:
- Use stoichiometric excess of HBF₄ to ensure complete anion exchange.
- Purify via repeated solvent washing (e.g., dichloromethane for organic impurities) and recrystallization.
- Validate purity using NMR (¹H, ¹³C) and ion chromatography .
Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve cation-anion interactions and confirm counterion identity (e.g., tetrafluoroborate vs. impurities like chloride). and highlight its use for analogous benzimidazolium salts .
- NMR spectroscopy : ¹H NMR identifies alkyl chain integration (e.g., ethyl vs. methyl substituents), while ¹⁹F NMR confirms BF₄⁻ presence.
- FTIR : Detect characteristic B-F stretching vibrations (~1050 cm⁻¹) and imidazolium ring modes .
Q. What solvent systems are optimal for dissolving this compound, and how does solubility affect purification?
- Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., acetonitrile, DMSO) but poorly soluble in water or ether. For purification:
- Use solvent-antisolvent pairs (e.g., acetonitrile with diethyl ether) for recrystallization.
- Monitor solubility trends using Hansen solubility parameters to minimize co-solvent impurities .
Advanced Research Questions
Q. How does the benzimidazolium core influence the thermal stability and electrochemical window compared to imidazolium-based ionic liquids?
- Methodological Answer : Benzimidazolium cations exhibit higher thermal stability due to extended π-conjugation and rigid aromaticity. To assess this:
Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact the compound’s catalytic activity in acid-catalyzed reactions?
- Methodological Answer : Substituent steric/electronic effects alter Lewis acidity and catalytic efficiency. For systematic analysis:
Q. What strategies resolve contradictions in reported melting points or solubility data for this compound?
- Methodological Answer : Discrepancies often arise from impurities or hydration. To address:
- Validate purity via elemental analysis and ion chromatography.
- Perform differential scanning calorimetry (DSC) under controlled humidity.
- Compare data with structurally similar salts (e.g., 1-Butyl-3-methylimidazolium BF₄ in ) to identify trends .
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in novel reaction systems?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
